molecular formula C12H11NO B1395639 1-(Quinolin-5-yl)propan-1-one CAS No. 1053655-90-5

1-(Quinolin-5-yl)propan-1-one

Cat. No.: B1395639
CAS No.: 1053655-90-5
M. Wt: 185.22 g/mol
InChI Key: ZJYNIPGVGZFHGY-UHFFFAOYSA-N
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Description

1-(Quinolin-5-yl)propan-1-one is an organic compound with the molecular formula C12H11NO. It features a quinoline ring attached to a propanone group, making it a member of the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Future Directions

The future directions for 1-(Quinolin-5-yl)propan-1-one could involve further exploration of its pharmacological properties and potential applications in drug discovery . Additionally, the development of greener and more sustainable synthesis methods could also be a focus .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinolin-5-yl)propan-1-one can be synthesized through several methods. One common approach involves the condensation of quinoline-5-carboxaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction yields the desired product through an aldol condensation mechanism.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-5-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 1-(Quinolin-5-yl)propan-1-ol.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, often in the presence of a catalyst.

Major Products:

    Oxidation: Quinoline-5-carboxylic acid.

    Reduction: 1-(Quinolin-5-yl)propan-1-ol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

1-(Quinolin-5-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimalarial, anticancer, and antimicrobial activities.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable quinoline core.

Mechanism of Action

The mechanism of action of 1-(Quinolin-5-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The quinoline ring can interact with various molecular targets, including DNA, proteins, and enzymes, leading to diverse biological effects.

Comparison with Similar Compounds

1-(Quinolin-5-yl)propan-1-one can be compared with other quinoline derivatives, such as:

    Quinoline-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a ketone.

    1-(Quinolin-8-yl)propan-1-one: Similar structure but with the quinoline ring attached at the 8-position.

    Quinoline-5-aldehyde: Contains an aldehyde group instead of a ketone.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ketone group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

1-quinolin-5-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYNIPGVGZFHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C2C=CC=NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308979
Record name 1-(5-Quinolinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053655-90-5
Record name 1-(5-Quinolinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053655-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Quinolinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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